Mass Shift: Tetranor-PGEM-d6 (+6 Da) vs. Hypothetical d3 or 13C6 Internal Standards
Tetranor-PGEM-d6 incorporates six deuterium atoms, providing a mass shift of approximately +6 Da relative to the unlabeled analyte tetranor-PGEM (MW 328.36 Da) . This +6 Da shift effectively separates the internal standard from the native analyte in both MS and MS/MS spectra, avoiding isotopic overlap that can occur with +3 Da (d3-labeled) or +6 Da (13C6-labeled) alternatives. In the online SPE-LC-MS/MS method described by Zhang et al., the MRM transitions for tetranor-PGEM were monitored at m/z 327 → 309, while the deuterated internal standard (tetranor-PGEM-d6) was monitored at a distinct mass channel [1]. The choice of a +6 Da shift rather than a smaller shift minimizes the risk of isotopic interference while maintaining chromatographic co-elution, a critical requirement for accurate matrix effect correction .
| Evidence Dimension | Mass shift (Δ m/z) from unlabeled analyte |
|---|---|
| Target Compound Data | +6 Da (six deuterium atoms at 13,13′,14,14′,15,15′ positions) |
| Comparator Or Baseline | Hypothetical d3-labeled analog: +3 Da; [13C6]-Tetranor-PGEM: +6 Da but different isotopic composition |
| Quantified Difference | +3 Da relative to d3-labeled analog; identical mass shift to 13C6 analog but with different isotope pattern |
| Conditions | Calculated from molecular formulas (C16H24O7 for tetranor-PGEM, C16H18D6O7 for tetranor-PGEM-d6, C10¹³C6H24O7 for [13C6]-Tetranor-PGEM) |
Why This Matters
The +6 Da mass shift provides a sufficient m/z separation to prevent isotopic interference while maintaining chromatographic co-elution, a critical factor for accurate matrix effect correction in LC-MS/MS assays.
- [1] Zhang Y, Zhang G, Clarke PA, Huang JT, Takahashi E, Muirhead D, Steenwyk RC, Lin Z. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers. J Mass Spectrom. 2011;46(7):705-11. View Source
